

Thermodynamic Stability & Reactivity Profile of Chlorotris(triethylsilyl)silane

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: Chlorotris(triethylsilyl)silane

CAS No.: 30432-47-4

Cat. No.: B15088452

[Get Quote](#)

Technical Whitepaper | Version 1.0

Executive Summary

Chlorotris(triethylsilyl)silane (

), often referred to in high-steric contexts as the "Super-Supersilyl" chloride, represents a pinnacle of steric crowding in organosilicon chemistry. Unlike its ubiquitously used cousin, tris(trimethylsilyl)silane (TTMSS), the triethyl analogue introduces a massive steric volume that fundamentally alters its thermodynamic and kinetic profile.

This guide provides a rigorous analysis of the compound's stability, driven by the "Hypersilyl Effect"—a phenomenon where extreme steric bulk kinetically stabilizes reactive intermediates (radicals and silylenes) while thermodynamically weakening the Si–Si backbone. This duality makes it a critical reagent for selective radical chemistry and the installation of protecting groups resistant to extreme hydrolytic and basic conditions.

Structural Dynamics & The Hypersilyl Environment

The defining feature of **chlorotris(triethylsilyl)silane** is the central silicon atom's coordination sphere, occupied by three bulky triethylsilyl groups. This creates a "molecular bunker" around the Si–Cl bond.

Steric Strain and Bond Lengthening

The steric congestion forces the peripheral silyl groups apart, deviating from the ideal tetrahedral angle (

) . This repulsion results in:

- **Si–Si Bond Lengthening:** The central Si–Si bonds are elongated beyond the standard 2.34 Å, typically reaching 2.40–2.45 Å.
- **Bond Dissociation Energy (BDE) Depression:** The Si–Si bond energy is reduced from the typical ~54 kcal/mol to <50 kcal/mol, creating a thermodynamic weak point susceptible to homolytic cleavage or silylene extrusion at high temperatures.

Kinetic Shielding (The "Umbrella" Effect)

While the Si–Si bonds are thermodynamically weakened, the Si–Cl bond is kinetically hyper-stabilized. The ethyl groups form a hydrophobic shell that blocks the trajectory of incoming nucleophiles (like water or hydroxide), rendering the compound remarkably resistant to hydrolysis compared to trimethylsilyl chloride (TMSCl).

Parameter	Value (Approx.)	Context
Formula		High molecular weight lipophilic carrier
Molecular Weight	409.34 g/mol	
Density	0.941 g/mol	Denser than typical organic solvents
Si–Cl BDE	~90 kcal/mol	Strong bond, protected by sterics
Si–Si BDE	~48-50 kcal/mol	Weakened by steric repulsion
Radical Half-Life	~1.5 Months	Persistent Radical (vs. minutes for TTMSS)

Thermodynamic Stability Profile

Thermal Stability & Decomposition

Despite the weak Si–Si bonds, the compound is distillable and stable at ambient temperatures. However, at elevated temperatures (>200°C), it undergoes

-elimination, a characteristic decomposition pathway for polysilanes.

Mechanism: The steric strain is relieved by the extrusion of a silylene species.

The generated silylene is highly reactive and will insert into other bonds or dimerize.

Hydrolytic Stability

The hydrolysis of silyl chlorides typically follows an

-Si mechanism involving a pentacoordinate transition state.

- TMSCl: Fast hydrolysis (seconds).
- : Slow hydrolysis (hours).

- Inert to atmospheric moisture and neutral water. Requires forcing conditions (strong base, heat, polar aprotic solvents) to cleave the Si–Cl bond.

Radical Stability (The Critical Insight)

The most chemically significant property is the stability of the derived radical,

- Electronic Effect: The unpaired electron is delocalized into the orbitals of the adjacent Si–C bonds (σ -delocalization).
- Steric Effect: The ethyl groups prevent dimerization.
- Result: The radical has a half-life of ~1.5 months in solution at room temperature, making it a "persistent" radical. This contrasts sharply with the transient nature of simple silyl radicals.

Experimental Protocols

Synthesis of Chlorotris(triethylsilyl)silane

Note: Direct synthesis from

and

is difficult due to the third addition's steric barrier. The preferred route is via the chlorination of the hydride.

Precursor: Tris(triethylsilyl)silane (

).

Reagents:

- Tris(triethylsilyl)silane (1.0 eq)
- Carbon Tetrachloride (

) or N-Chlorosuccinimide (NCS)

- Solvent: Pentane or Hexane (anhydrous)

Protocol:

- Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser under Argon atmosphere.
- Dissolution: Dissolve 10 mmol of

in 50 mL of anhydrous pentane.
- Chlorination (Method A -

): Add

(1.1 eq) dropwise. The reaction is driven by the formation of chloroform (

) and the strong Si–Cl bond.
 - Note: This method is slow without radical initiation. Add a catalytic amount of AIBN (5 mg) and reflux for 2-4 hours.
- Chlorination (Method B - NCS): Add NCS (1.05 eq) in small portions. Reflux for 3 hours. Succinimide will precipitate.
- Workup:
 - Cool to room temperature.^[1]
 - Filter off solid byproducts (succinimide) under inert gas.
 - Remove solvent in vacuo.
- Purification: Distill the residue under high vacuum (<1 mmHg). The product is a viscous, colorless liquid.

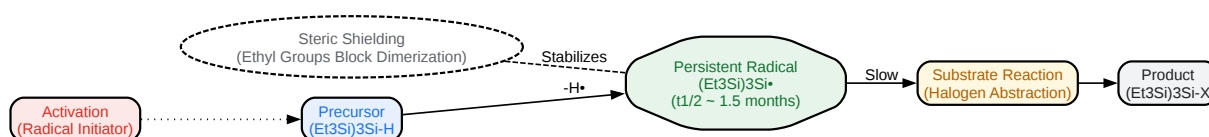
Handling & Storage

- Atmosphere: Store under Nitrogen or Argon. While hydrolytically stable, long-term exposure to humidity can lead to siloxane formation.
- Container: Schlenk tubes or Teflon-sealed vials. Avoid ground glass joints without grease, as hydrolysis products (HCl) can seize the joint.
- Safety: The compound releases HCl upon eventual hydrolysis. Handle in a fume hood.

Mechanistic Visualization

Radical Cycle & Steric Stabilization

The following diagram illustrates the radical generation cycle and the steric "wall" that prevents dimerization, conferring thermodynamic persistence.

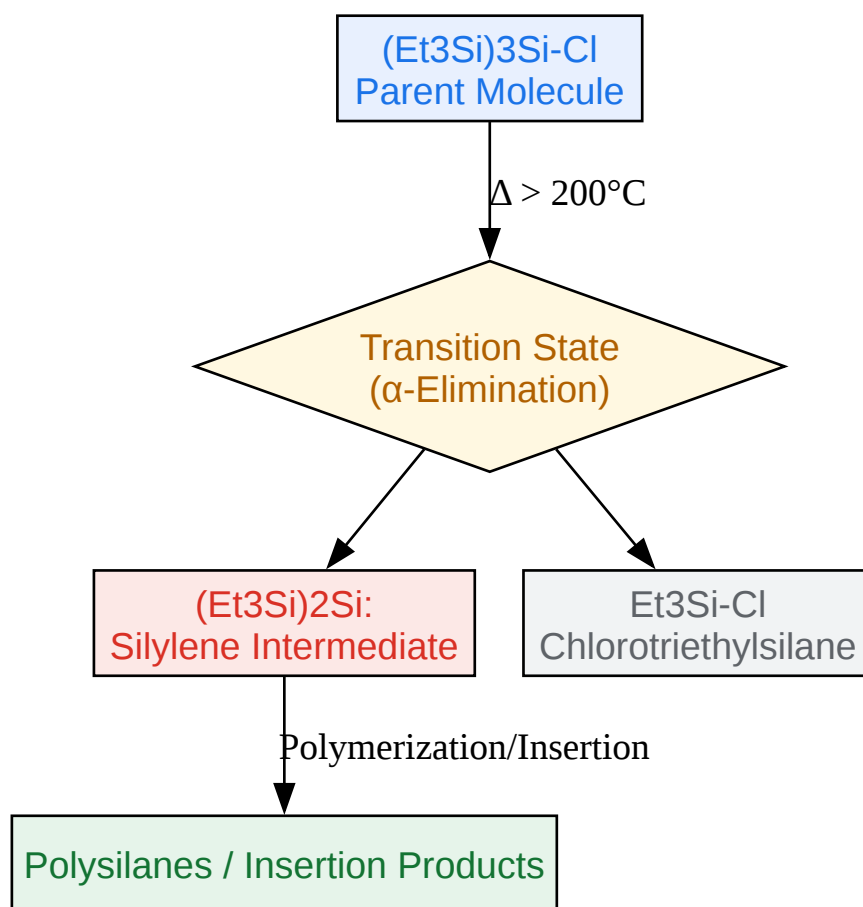


[Click to download full resolution via product page](#)

Caption: The formation of the persistent silyl radical. The steric bulk of the ethyl groups (represented by the shielding node) prevents the radical from dimerizing to form the hexasilyldisilane, a reaction that is diffusion-controlled for smaller silanes.

Thermal Decomposition Pathway

At high thermal loads, the thermodynamic weakness of the Si–Si bond dominates.



[Click to download full resolution via product page](#)

Caption: Thermal decomposition via alpha-elimination. The relief of steric strain drives the extrusion of the silylene species.

References

- Chatgialloglu, C. (1995). Structural and Chemical Properties of Silyl Radicals. *Chemical Reviews*, 95(5), 1229-1251. [Link](#)
- Lickiss, P. D. (1995). The Synthesis and Structure of Organosilyl Derivatives of Silicon. *Advances in Inorganic Chemistry*, 42, 147-262. [Link](#)
- Kyushin, S., et al. (1996). Persistent Silyl Radicals: Synthesis and Spectral Properties. *Organometallics*, 15(4), 1067-1070. [Link](#)
- Gelest, Inc. (2020). *Reactive Silicon Compounds: Silanes & Silicones Catalog*. [Link](#)

- Wiberg, N. (1997). Supersilyl Compounds of Phosphorus, Arsenic, Antimony, and Bismuth. *Journal of Organometallic Chemistry*, 529(1-2), 351-369. [Link](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [Organic Syntheses Procedure \[orgsyn.org\]](#)
- To cite this document: BenchChem. [Thermodynamic Stability & Reactivity Profile of Chlorotris(triethylsilyl)silane]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15088452/docs#thermodynamic-stability-reactivity-profile-of-chlorotris-triethylsilyl-silane\]](https://www.benchchem.com/product/b15088452/docs#thermodynamic-stability-reactivity-profile-of-chlorotris-triethylsilyl-silane)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check